5-Fluorouracil - 191047-65-1

5-Fluorouracil

Catalog Number: EVT-1182493
CAS Number: 191047-65-1
Molecular Formula: C4H3FN2O2
Molecular Weight: 130.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-fluorouracil is a nucleobase analogue that is uracil in which the hydrogen at position 5 is replaced by fluorine. It is an antineoplastic agent which acts as an antimetabolite - following conversion to the active deoxynucleotide, it inhibits DNA synthesis (by blocking the conversion of deoxyuridylic acid to thymidylic acid by the cellular enzyme thymidylate synthetase) and so slows tumour growth. It has a role as a xenobiotic, an environmental contaminant, a radiosensitizing agent, an antineoplastic agent, an immunosuppressive agent and an antimetabolite. It is a nucleobase analogue and an organofluorine compound. It derives from a uracil.
Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions.
Fluorouracil (5-FU) is a pyrimidine analogue used as an antineoplastic agent to treat multiple solid tumors including colon, rectal, breast, gastric, pancreatic, ovarian, bladder and liver cancer. Fluorouracil is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.
Classification

5-Fluorouracil is classified as an antineoplastic agent and is categorized under the group of antimetabolites. It mimics uracil, a naturally occurring nucleobase, and interferes with the metabolic processes of nucleic acids.

Synthesis Analysis

The synthesis of 5-Fluorouracil involves several methods, with variations tailored to produce derivatives with enhanced efficacy or reduced toxicity.

  1. Basic Synthesis:
    • The initial synthesis can be achieved by reacting uracil with fluorine-containing reagents. A common method involves the reaction of uracil with sulfur tetrafluoride or by using fluorine gas in the presence of a catalyst.
    • A more detailed method includes the reaction of uracil with formaldehyde and hydrofluoric acid to introduce the fluorine atom at the 5-position of the uracil ring.
  2. Recent Developments:
    • Novel derivatives have been synthesized using coupling reactions involving carboxylic acids and 5-Fluorouracil derivatives facilitated by carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide, which help in esterification processes .
    • For instance, one method involved refluxing a mixture of 5-Fluorouracil and potassium hydroxide in chloroacetic acid to yield 5-fluorouracil-1-carboxylic acid .
Molecular Structure Analysis

The molecular formula for 5-Fluorouracil is C4_4H3_3F1_1N2_2O2_2. Its structure consists of a pyrimidine ring with a fluorine atom substituted at the 5-position:

  • Molecular Structure:
    • The compound features a carbonyl group (C=O) at positions 2 and 4 and an amino group (NH) at position 1.

Structural Data

  • Molecular Weight: Approximately 130.08 g/mol
  • Melting Point: About 280 °C
  • Solubility: Soluble in water and alcohol.
Chemical Reactions Analysis

5-Fluorouracil undergoes several important chemical reactions that are critical for its function as an antimetabolite:

  1. Metabolic Activation:
    • Once inside the cell, 5-Fluorouracil is converted into several active metabolites:
      • Fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase.
      • Fluorodeoxyuridine triphosphate (FdUTP), which gets incorporated into RNA.
      • Fluorouridine triphosphate (FUTP), which also incorporates into RNA .
  2. Inhibition Mechanisms:
    • FdUMP binds to thymidylate synthase, leading to depletion of thymidine triphosphate (dTTP), thereby causing DNA damage and triggering apoptosis in cancer cells.
Mechanism of Action

The mechanism through which 5-Fluorouracil exerts its anticancer effects involves multiple pathways:

  • Thymidylate Synthase Inhibition: The primary action is through the inhibition of thymidylate synthase by FdUMP, leading to reduced dTTP levels necessary for DNA synthesis.
  • RNA Incorporation: The incorporation of FUTP into RNA disrupts normal RNA processing and function.
  • Apoptosis Induction: The resultant DNA damage triggers cellular apoptosis pathways, effectively reducing tumor growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • pH: Slightly acidic when dissolved in water.

Chemical Properties

  • Stability: Sensitive to light; should be stored in opaque containers.
  • Reactivity: Reacts with strong oxidizing agents; can undergo hydrolysis under certain conditions.

Analytical Data

  • Infrared Spectroscopy (IR): Characteristic peaks corresponding to C=O stretching vibrations.
  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment around hydrogen atoms.
Applications

5-Fluorouracil has extensive applications in oncology:

  1. Cancer Treatment:
    • Widely used for treating solid tumors such as colorectal cancer, breast cancer, and head and neck cancers.
  2. Combination Therapies:
    • Often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance development.
  3. Research Applications:
    • Used in studies involving drug delivery systems, such as polymer conjugates that allow for targeted delivery and controlled release .
  4. Nanoparticle Formulations:
    • Recent advancements include the development of nanoparticles encapsulating 5-Fluorouracil to improve bioavailability and reduce systemic toxicity while maintaining therapeutic efficacy .
Biochemical Mechanisms of Action

Thymidylate Synthase Inhibition and Ternary Complex Formation

5-Fluorouracil (5-Fluorouracil) exerts a significant component of its cytotoxicity through the potent inhibition of Thymidylate Synthase, a pivotal enzyme in the de novo synthesis pathway of 2′-deoxythymidine-5′-monophosphate. Intracellularly, 5-Fluorouracil is metabolized to 5-fluoro-2′-deoxyuridine-5′-monophosphate, which binds irreversibly to Thymidylate Synthase in the presence of the folate cofactor 5,10-methylenetetrahydrofolate. This forms a stable ternary complex that sterically hinders the enzyme's active site, preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate [1] [6]. Consequently, deoxythymidine triphosphate pools become depleted, impairing DNA replication and repair.

The stability of this ternary complex is clinically augmented by leucovorin (folinic acid), which increases intracellular levels of 5,10-methylenetetrahydrofolate. Research using monoclonal antibodies specific to the 5-Fluorouracil-modified Thymidylate Synthase ternary complex (e.g., FTS antibody) demonstrates dose-dependent complex formation in treated cells and xenograft models. This complex exhibits altered electrophoretic mobility and is detectable in patient-derived samples, correlating with treatment response [2]. Notably, ternary complex stability varies significantly among tumors due to genetic polymorphisms in Thymidylate Synthase and folate metabolism enzymes, influencing 5-Fluorouracil efficacy [6] [9].

Table 1: Biochemical Parameters of Thymidylate Synthase Inhibition by 5-Fluorouracil

ParameterValue/RangeBiological SignificanceDetection Method
Ternary Complex StabilityHalf-life >24 hoursSustained dTMP depletionRadiolabeled FdUMP binding assays
Fold Induction of Thymidylate Synthase Post-5-Fluorouracil2-5 foldResistance mechanismEnzyme activity assays
Correlation with ResponseInverse relationshipLow baseline Thymidylate Synthase predicts sensitivityImmunohistochemistry

Following initial inhibition, compensatory overexpression of Thymidylate Synthase occurs via translational derepression and E2F-mediated transcription, representing a key resistance mechanism. This induction is mitigated by high-dose 5-Fluorouracil or leucovorin co-administration, which prolongs ternary complex integrity [9].

Incorporation into RNA and DNA: Disruption of Nucleic Acid Function

Beyond Thymidylate Synthase inhibition, 5-Fluorouracil metabolites integrate into both DNA and RNA, disrupting essential nucleic acid functions. The metabolite 5-fluorouridine triphosphate incorporates extensively into multiple RNA species (ribosomal RNA, transfer RNA, messenger RNA), while 5-fluorodeoxyuridine triphosphate incorporates into DNA in place of deoxythymidine triphosphate [1] [5] [10].

  • RNA-Directed Toxicity: Incorporation of 5-fluorouridine triphosphate into ribosomal RNA impairs ribosomal biogenesis by disrupting rRNA processing and maturation. This compromises ribosome assembly and function, leading to defective protein synthesis. Transfer RNA molecules containing 5-Fluorouracil exhibit altered methylation patterns and impaired aminoacylation, further disrupting translational fidelity [5] [10]. Notably, uridine—but not thymidine—rescues cells from 5-Fluorouracil cytotoxicity, underscoring RNA incorporation's dominant role in cell death [3] [7].
  • DNA-Directed Effects: 5-fluorodeoxyuridine triphosphate incorporation generates DNA strand breaks and base excision repair intermediates. Misincorpororation activates DNA damage responses, though this mechanism is secondary to RNA effects in clinically responsive tumors like colorectal cancer. Cell lines from 5-Fluorouracil-responsive tumors exhibit heightened sensitivity to RNA-incorporated metabolites compared to DNA-directed damage [3] [7].

Table 2: Nucleic Acid Incorporation Profiles of 5-Fluorouracil Metabolites

MetabolitePrimary Nucleic Acid TargetConsequence of IncorporationRescue Agent
5-fluorouridine triphosphateRibosomal RNAImpaired ribosome biogenesis; rRNA processing defectsUridine
Transfer RNAAltered methylation; misfolding; disrupted aminoacylation
Messenger RNAAberrant splicing; polyadenylation defects
5-fluorodeoxyuridine triphosphateGenomic DNADNA strand breaks; uracil misincorporation; repair activationThymidine

Modulation of RNA Processing and Splicing Mechanisms

5-Fluorouracil's integration into RNA extends beyond general translational disruption to specific defects in RNA processing machinery. Transcriptome-wide analyses in eukaryotic models reveal that 5-Fluorouracil induces:

  • Splicing Defects: Pre-messenger RNA splicing fidelity is compromised due to 5-Fluorouracil's interference with spliceosome assembly and function. This results in intron retention, exon skipping, and generation of aberrantly spliced transcripts, dysregulating proteome composition [5].
  • Transfer RNA and Ribosomal RNA Processing: Endonucleases (e.g., RNase P) exhibit reduced activity on 5-Fluorouracil-containing transfer RNA precursors, impairing mature transfer RNA production. Ribosomal RNA processing is notably disrupted at the 32S precursor stage, blocking 28S ribosomal RNA maturation and 60S ribosomal subunit assembly [5].
  • Cellular Countermeasures: Cells respond by upregulating genes involved in RNA processing (e.g., pseudouridine synthases, RNA helicases) and tRNA transcription. Deletion strains of Schizosaccharomyces pombe lacking these genes exhibit hypersensitivity to 5-Fluorouracil, confirming their protective role [5].

Table 3: RNA Processing Defects Induced by 5-Fluorouracil Incorporation

RNA Processing StepDefect Induced by 5-FluorouracilFunctional Consequence
Pre-messenger RNA SplicingAltered splice site selection; intron retentionProduction of non-functional proteins
Transfer RNA MaturationImpaired 5'/3' end processing; defective intron excisionReduced aminoacylation capacity; translational errors
Ribosomal RNA BiogenesisBlocked 32S→28S ribosomal RNA processingDeficient 60S ribosomal subunit assembly
Post-transcriptional ModificationReduced pseudouridylation & 2'-O-methylationAltered RNA stability & function

Recent studies highlight an integrated RNA Damage Response: 5-Fluorouracil-incorporated ribosomal RNA triggers ubiquitination of ribosomal proteins (e.g., RPS10, RPL5), prompting their proteasomal degradation. Damaged ribosomal RNA is concurrently targeted for lysosomal degradation via autophagy. This dual pathway culminates in nucleolar stress and apoptosis [3] [7].

Role in p53 Pathway Activation and Apoptotic Signaling

The tumor suppressor p53 is a critical mediator of 5-Fluorouracil's cellular effects. 5-Fluorouracil stabilizes and activates p53 through multiple mechanisms:

  • DNA Damage Sensing: Depletion of deoxythymidine triphosphate pools and misincorporation of 5-fluorodeoxyuridine triphosphate activate ataxia telangiectasia mutated/ataxia telangiectasia and Rad3-related kinase pathways, leading to p53 phosphorylation and stabilization [1] [8].
  • Ribosomal Stress: Defective ribosome biogenesis from 5-Fluorouracil-mediated RNA damage releases ribosomal proteins (e.g., RPL11) that inhibit murine double minute 2-mediated p53 degradation, enabling p53 accumulation [4].

Activated p53 transcriptionally upregulates pro-apoptotic effectors (e.g., PUMA, BAX) and cell cycle inhibitors (e.g., p21), driving cell cycle arrest and apoptosis. Paradoxically, in colorectal cancer models, p53 also promotes chemoresistance and cancer stem cell enrichment by directly activating WNT3 transcription. This stimulates WNT/β-catenin signaling, expanding Lgr5+ cancer stem cell populations in residual tumors [4].

Therapeutically, combining 5-Fluorouracil with WNT inhibitors (e.g., porcupine inhibitors) suppresses p53-mediated cancer stem cell activation in patient-derived organoids and xenografts, reducing post-chemotherapy tumor regrowth [4]. This dual role of p53—mediating both apoptosis induction and stemness promotion—explains paradoxical treatment outcomes and underscores context-dependent signaling effects.

p53-Dependent Transcriptional Targets Influencing 5-Fluorouracil Response:

  • BAX/PUMA: Induce mitochondrial outer membrane permeabilization, activating caspase-dependent apoptosis.
  • p21: Arrests cells at G1/S phase to permit DNA repair or initiate senescence.
  • WNT3: Activates β-catenin signaling, enhancing cancer stem cell self-renewal capacity.
  • miR-34a: Suppresses epithelial-mesenchymal transition and metastatic potential.

Thus, p53 status (wild-type vs. mutant) significantly influences 5-Fluorouracil sensitivity, with wild-type p53 cells exhibiting greater initial cytotoxicity but potentially selecting for stem-like populations that drive recurrence [4] [8].

Properties

CAS Number

191047-65-1

Product Name

5-Fluorouracil

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3FN2O2

Molecular Weight

130.08 g/mol

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)F

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
11100 mg/L (at 22 °C)
0.09 M
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L

Synonyms

5 Fluorouracil
5 Fluorouracil biosyn
5 FU Lederle
5 FU medac
5 HU Hexal
5-Fluorouracil
5-Fluorouracil-biosyn
5-FU
5-FU Lederle
5-FU medac
5-HU Hexal
5FU
Adrucil
Carac
Dakota, Fluorouracile
Efudex
Efudix
Fluoro Uracile ICN
Fluoro-Uracile ICN
Fluoroplex
Fluorouracil
Fluorouracil GRY
Fluorouracil Mononitrate
Fluorouracil Monopotassium Salt
Fluorouracil Monosodium Salt
Fluorouracil Potassium Salt
Fluorouracil-GRY
Fluorouracile Dakota
Fluorouracilo Ferrer Far
Fluoruracil
Fluracedyl
Flurodex
Haemato fu
Haemato-fu
Neofluor
Onkofluor
Ribofluo

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.